molecular formula C14H17NO4 B14591769 2-(Ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide CAS No. 61643-62-7

2-(Ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide

Cat. No.: B14591769
CAS No.: 61643-62-7
M. Wt: 263.29 g/mol
InChI Key: DHANWLDQRTWMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide is an organic compound with a complex structure that includes an ethoxymethylidene group, a methoxyphenyl group, and an oxobutanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide typically involves the reaction of ethyl acetoacetate with 3-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully .

Properties

CAS No.

61643-62-7

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

2-(ethoxymethylidene)-N-(3-methoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C14H17NO4/c1-4-19-9-13(10(2)16)14(17)15-11-6-5-7-12(8-11)18-3/h5-9H,4H2,1-3H3,(H,15,17)

InChI Key

DHANWLDQRTWMNE-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C(=O)C)C(=O)NC1=CC(=CC=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.